molecular formula C21H26FN3O4S B2787505 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide CAS No. 897618-82-5

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

Cat. No. B2787505
CAS RN: 897618-82-5
M. Wt: 435.51
InChI Key: UUUIWPWXAMLWPR-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide, also known as F13714, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators. It may also act by modulating the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. It has also been shown to reduce the activity of enzymes involved in the production of reactive oxygen species. In animal models, this compound has been shown to reduce pain and inflammation. It has also been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, allowing for consistent results in experiments. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments and may require the use of solvents or other additives.

Future Directions

There are several future directions for the study of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its efficacy in different types of cancer and to optimize its use in combination with other treatments. Additionally, studies are needed to explore its potential as an analgesic and anti-inflammatory agent for the treatment of chronic pain and inflammatory diseases.

Synthesis Methods

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide involves the reaction of 4-fluorobenzyl piperazine with ethyl-2-(4-(2-hydroxyethoxy)phenyl)propanoate, followed by the reaction with sodium sulfonate. The resulting compound is then purified using chromatography techniques. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-17(29-20-5-3-2-4-6-20)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)19-9-7-18(22)8-10-19/h2-10,17H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUIWPWXAMLWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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